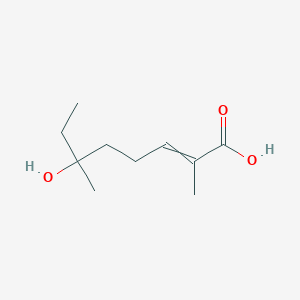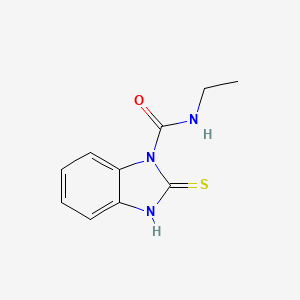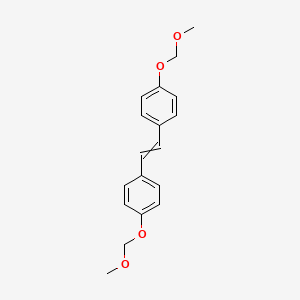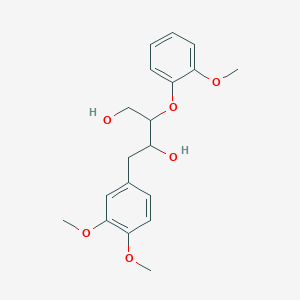
6-Hydroxy-2,6-dimethyloct-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-2,6-dimethyloct-2-enoic acid is an organic compound with the molecular formula C₁₀H₁₈O₃ It is a derivative of octenoic acid, characterized by the presence of hydroxyl and methyl groups at specific positions on the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,6-dimethyloct-2-enoic acid typically involves the hydroxylation of 2,6-dimethyloct-2-enoic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a suitable solvent like acetone or water. The reaction is carried out under controlled temperature and pH conditions to ensure selective hydroxylation at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Catalysts such as palladium or platinum may be used to enhance the efficiency of the hydroxylation process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-2,6-dimethyloct-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Formation of 6-oxo-2,6-dimethyloct-2-enoic acid
Reduction: Formation of 6-hydroxy-2,6-dimethyloctane
Substitution: Formation of 6-chloro-2,6-dimethyloct-2-enoic acid
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-2,6-dimethyloct-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-2,6-dimethyloct-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interaction with enzymes, potentially inhibiting or activating certain biochemical processes. The compound’s structure enables it to participate in redox reactions, influencing cellular oxidative states .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-2,6-dimethyloct-7-enoic acid: Similar structure but with a different position of the double bond.
6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid: Contains an additional double bond.
6-Hydroxy-2,6-dimethyloctane: Saturated version of the compound.
Uniqueness
6-Hydroxy-2,6-dimethyloct-2-enoic acid is unique due to its specific hydroxylation pattern and the position of the double bond, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
91539-51-4 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
6-hydroxy-2,6-dimethyloct-2-enoic acid |
InChI |
InChI=1S/C10H18O3/c1-4-10(3,13)7-5-6-8(2)9(11)12/h6,13H,4-5,7H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
ODJSITYNTLSOEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CCC=C(C)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14371091.png)
![1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one](/img/structure/B14371094.png)


![Pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14371121.png)


![Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane](/img/structure/B14371149.png)
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol](/img/structure/B14371162.png)
![2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B14371165.png)
![2-[Imino(phenyl)acetyl]benzamide](/img/structure/B14371167.png)


